N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an oxane ring, and a benzodioxole moiety
Mechanism of Action
Target of Action
Compounds with an oxadiazole ring, like “N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide”, often exhibit diverse biological activities . They may interact with various enzymes or receptors in the body, depending on the specific functional groups attached to the oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . The oxane ring can be introduced through a cyclization reaction, and the benzodioxole moiety is often incorporated via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in halogenated derivatives.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Opiranserin: 4-butoxy-N-{[4-(dimethylamino)oxan-4-yl]methyl}-3,5-dimethoxybenzamide.
Lactose-N-trisaccharide: N-{(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-{(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy-4-{(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl}oxyoxan-3-yl}acetamide.
Uniqueness
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring is particularly noteworthy, as it is a versatile pharmacophore with applications in medicinal chemistry. Additionally, the benzodioxole moiety enhances the compound’s potential for interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-16(11-1-2-12-13(7-11)23-9-22-12)17-8-14-18-15(19-24-14)10-3-5-21-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIXQRGGRFKVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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